3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound, with the molecular formula C9H16N4O, is characterized by its unique structure, which includes an amino group, a dimethyl group, and a propyl group attached to a pyrazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of N,N-dimethylpropylamine with hydrazine derivatives, followed by cyclization and subsequent functionalization to introduce the carboxamide group . The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles, which can be further utilized in various applications .
Scientific Research Applications
3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3-Amino-1H-pyrazole-4-carboxamide: Shares the pyrazole core structure but lacks the dimethyl and propyl groups.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Contains nitro groups instead of the carboxamide group.
Uniqueness
3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl and propyl groups enhances its lipophilicity and potential interactions with biological targets .
Biological Activity
3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide is a heterocyclic compound notable for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C8H14N4O
- Molecular Weight : Approximately 182.22 g/mol
- Structural Features : The compound features a pyrazole ring, a carboxamide group at the 4-position, and an amino group at the 3-position, along with N,N-dimethyl and propyl substituents. These structural characteristics contribute to its biological activity and reactivity.
Biological Activities
Research has identified several significant biological activities associated with this compound:
-
Enzyme Inhibition :
- The compound has shown potent inhibition of acetylcholinesterase (AChE), which is crucial for modulating neurotransmitter levels. This activity is linked to potential antidepressant effects .
- A study reported that certain derivatives of pyrazole compounds exhibited varying degrees of AChE inhibition, with some derivatives showing over 51% inhibition .
- Antioxidant Activity :
- Anti-Diabetic Effects :
- Anti-Alzheimer Activity :
- Anti-Arthritic Activity :
The biological activities of this compound are primarily attributed to its interaction with various biological targets:
- Acetylcholinesterase Inhibition : By inhibiting AChE, the compound increases the availability of acetylcholine in synaptic clefts, potentially enhancing cognitive function and mood regulation.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and biological activities of related pyrazole compounds:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
3-Amino-1H-pyrazole-4-carboxamide | C4H6N4O | 0.99 |
3-Amino-N-methyl-N-propyl-1H-pyrazole-4-carboxamide | C8H14N4O | 0.84 |
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine | C7H10N4O2 | 0.68 |
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide HCl | C8H14N4O | 0.99 |
The unique substitution pattern of this compound imparts distinct biological activities compared to its analogs, making it a valuable candidate for further research in medicinal chemistry.
Case Studies and Research Findings
Recent studies have highlighted the multifaceted nature of pyrazole derivatives:
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-amino-N,N-dimethyl-1-propylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-4-5-13-6-7(8(10)11-13)9(14)12(2)3/h6H,4-5H2,1-3H3,(H2,10,11) |
InChI Key |
PIKSMUFETTUZFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)N)C(=O)N(C)C |
Origin of Product |
United States |
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